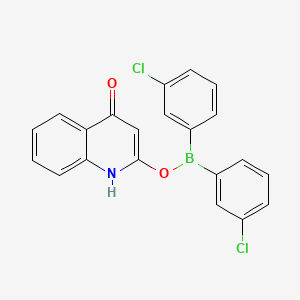![molecular formula C23H23O3P B12587243 Dibenzyl [(4-ethenylphenyl)methyl]phosphonate CAS No. 499238-97-0](/img/structure/B12587243.png)
Dibenzyl [(4-ethenylphenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl [(4-ethenylphenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a benzyl and a vinylbenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl [(4-ethenylphenyl)methyl]phosphonate typically involves the reaction of benzyl phosphonate with 4-vinylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl [(4-ethenylphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The benzyl and vinylbenzyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products
Oxidation: Phosphonic acids.
Reduction: Ethyl-substituted phosphonates.
Substitution: Various substituted benzyl and vinylbenzyl phosphonates.
Scientific Research Applications
Dibenzyl [(4-ethenylphenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the behavior of natural phosphates.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of dibenzyl [(4-ethenylphenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit or activate specific pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [(4-ethenylphenyl)methyl]phosphonate
- Dibenzyl phosphonate
- Diethyl phosphonate
Uniqueness
Dibenzyl [(4-ethenylphenyl)methyl]phosphonate is unique due to the presence of both benzyl and vinylbenzyl groups, which provide distinct reactivity and interaction profiles compared to other phosphonates. This uniqueness makes it a versatile compound in various applications, from organic synthesis to medicinal chemistry .
Properties
CAS No. |
499238-97-0 |
|---|---|
Molecular Formula |
C23H23O3P |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-[bis(phenylmethoxy)phosphorylmethyl]-4-ethenylbenzene |
InChI |
InChI=1S/C23H23O3P/c1-2-20-13-15-23(16-14-20)19-27(24,25-17-21-9-5-3-6-10-21)26-18-22-11-7-4-8-12-22/h2-16H,1,17-19H2 |
InChI Key |
VNGHOQBZPJKZQL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


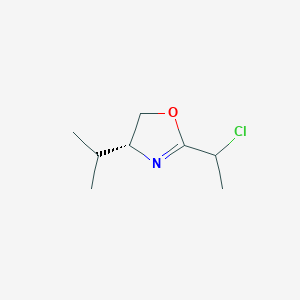
![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[2-(2-pyridinyl)ethyl]-](/img/structure/B12587171.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,4,6-trimethoxyphenyl)-](/img/structure/B12587173.png)
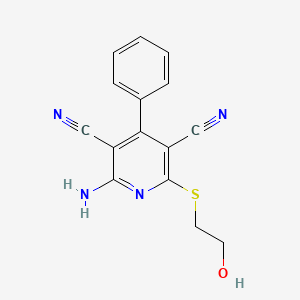

![[(3-methylbenzoyl)amino]methyl Acetate](/img/structure/B12587196.png)
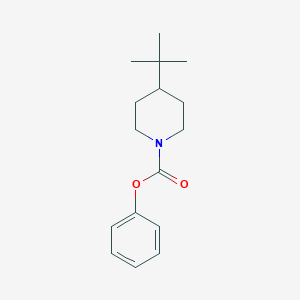
![4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B12587213.png)
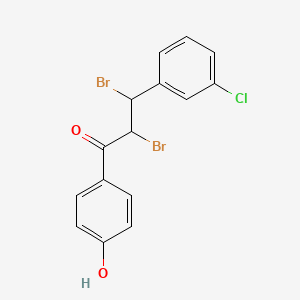
![1-[1-(2-Methylpropyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12587233.png)

![N-(3-Chlorophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea](/img/structure/B12587263.png)
